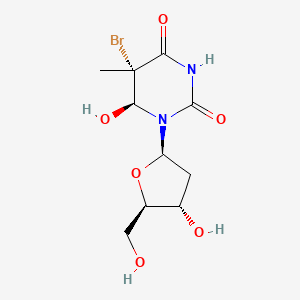

Thymidine bromohydrin

Description

Contextualization within Oxidative Nucleoside Modification Research

Research into thymidine (B127349) bromohydrin is situated within the broader investigation of oxidative damage to nucleic acids. Cellular DNA is constantly under threat from endogenous and exogenous sources of reactive oxygen species (ROS), which can lead to a variety of chemical modifications of the DNA bases. The oxidation of the 5,6-double bond of the thymine (B56734) residue in DNA is a significant pathway for damage, leading to products like thymine glycol. genelink.comresearchgate.net Thymidine bromohydrin, specifically the 5-bromo-6-hydroxy-5,6-dihydrothymidine (B14656928) derivative, is formed from the reaction of bromine with thymidine in an aqueous solution. nih.gov This compound is considered an oxidatively damaged product of thymine bases. nih.gov

The study of such modifications is essential because even minor changes to the structure of a nucleoside can have profound biological consequences. For instance, the presence of thymine glycol, a related oxidized thymidine, can create significant structural distortions in the DNA double helix, potentially blocking the action of DNA polymerases and stalling DNA replication. genelink.com Although this compound itself is a subject of specific study, it is part of a larger family of damaged nucleosides whose formation and repair are central to maintaining genome integrity. nih.govnih.govnih.gov Research in this area often involves the chemical synthesis of modified oligonucleotides containing these damaged bases to study their effects on DNA structure, stability, and interaction with cellular machinery like DNA repair enzymes. researchgate.net

Significance as Transient Intermediates in DNA Damage Pathways

A key aspect of this compound in the context of DNA damage is its role as a transient intermediate. Research has shown that thymidine bromohydrins are not necessarily stable, end-point lesions. Instead, they can be repaired and converted back to the original thymidine structure. nih.govnih.gov This repair can be prompted by exposure to heat or sunlight and is proposed to occur via a radical mechanism. nih.govnih.gov

The transient nature of these intermediates is a critical concept in DNA repair pathways. The cell possesses numerous, complex mechanisms to identify and correct DNA lesions. The fact that a damaged nucleoside like this compound can be directly reverted to its original form highlights a direct repair mechanism. Furthermore, the photolysis of thymidine bromohydrins can lead to the formation of other reactive intermediates. nih.gov For example, UVC photolysis of this compound generates a reactive intermediate that, upon incubation in water, converts to 5-(hydroxymethyl)-2'-deoxyuridine. nih.gov This demonstrates that this compound can act as a precursor to other modified nucleosides within the complex cascade of DNA damage and repair. Understanding the chemistry and reactivity of these transient species is fundamental to developing a complete model of how cells respond to and repair oxidative DNA damage. nih.gov

Interactive Data Table: Properties of Thymidine and Related Compounds

The following table summarizes key information for chemical compounds relevant to the study of this compound.

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Key Role/Characteristic |

| Thymidine | C₁₀H₁₄N₂O₅ | 242.231 | A fundamental nucleoside in DNA. wikipedia.org |

| Thymine | C₅H₆N₂O₂ | 126.115 | The pyrimidine (B1678525) base component of thymidine. wikipedia.org |

| This compound | C₁₀H₁₅BrN₂O₆ | 339.14 | An oxidatively damaged form of thymidine. nih.govnih.gov |

| Thymine glycol | C₁₀H₁₄N₂O₇ | 274.225 | A major product of oxidative DNA damage. researchgate.net |

| 5-(hydroxymethyl)-2'-deoxyuridine | C₁₀H₁₄N₂O₆ | 258.23 | A product of this compound photolysis. nih.gov |

Structure

3D Structure

Properties

CAS No. |

43179-28-8 |

|---|---|

Molecular Formula |

C10H15BrN2O6 |

Molecular Weight |

339.14 g/mol |

IUPAC Name |

(5S,6S)-5-bromo-6-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C10H15BrN2O6/c1-10(11)7(16)12-9(18)13(8(10)17)6-2-4(15)5(3-14)19-6/h4-6,8,14-15,17H,2-3H2,1H3,(H,12,16,18)/t4-,5+,6+,8-,10+/m0/s1 |

InChI Key |

QXTLVJPXEUPBNF-NLFXGDPDSA-N |

SMILES |

CC1(C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)O)Br |

Isomeric SMILES |

C[C@@]1([C@@H](N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)O)Br |

Canonical SMILES |

CC1(C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)O)Br |

Synonyms |

thymidine bromohydrin thymidine bromohydrin, (5R-trans)-isome |

Origin of Product |

United States |

Synthetic Methodologies for Thymidine Bromohydrins

Direct Bromination of Thymidine (B127349) and its Derivatives

Direct bromination of the 5,6-double bond of the thymine (B56734) base in thymidine is a common method for producing thymidine bromohydrins. This can be achieved using various brominating agents, with the reaction proceeding through an electrophilic addition mechanism.

Hypobromous Acid Mediated Reactions

Hypobromous acid (HOBr) is a reagent used for the bromination of thymidine. The reaction of HOBr with thymidine leads to the formation of thymidine bromohydrin, which can then be converted to thymidine glycol. jst.go.jp The proposed mechanism involves the generation of trans-5-bromo-6-hydroxy-5,6-dihydrothymidine (this compound) isomers. jst.go.jp While stable in mildly acidic conditions, these bromohydrins convert to thymidine glycol in neutral solutions, suggesting an epoxide intermediate. jst.go.jp

In the presence of a phosphate (B84403) buffer under neutral conditions (pH 7.2), the reaction of thymidine with HOBr yields not only thymidine glycol but also a novel phosphate adduct, 5-hydroxy-5,6-dihydrothymidine-6-phosphate. jst.go.jpnih.gov This suggests that the epoxide intermediate can be attacked by either water to form the glycol or by phosphate to form the phosphate adduct. jst.go.jp

Another common source of electrophilic bromine for this transformation is N-bromosuccinimide (NBS). In aqueous solvent systems like dimethyl sulfoxide (B87167) (DMSO) and water, NBS serves as an effective reagent for the formation of bromohydrins from alkenes. acs.org The reaction is initiated by the attack of the nucleophilic alkene on the bromine of NBS.

Bromine Water and Other Brominating Reagents

The addition of bromine water (Br2 in H2O) to thymidine is a well-established method for synthesizing thymidine bromohydrins. orgosolver.com This reaction typically results in the formation of trans-5,6-dihydro-5-bromo-6-hydroxythymidine diastereomers. The mechanism involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a water molecule in an anti-addition fashion. youtube.com

Other brominating agents that have been utilized include N-bromoacetamide and tribromoisocyanuric acid. organic-chemistry.org N,N-dibromo-p-toluenesulfonamide has also been shown to be an efficient reagent for the synthesis of vicinal bromohydrins from olefins in a mixture of acetonitrile (B52724) and water. organic-chemistry.org

Stereoselective Synthesis of Diastereomers

The bromination of the C5-C6 double bond of thymidine results in the formation of new chiral centers at these positions, leading to the possibility of different diastereomers.

Control of C5 and C6 Stereochemistry

The direct bromination of thymidine typically yields a mixture of the trans diastereomers: (5R, 6R)- and (5S, 6S)-5-bromo-6-hydroxy-5,6-dihydrothymidine. jst.go.jp The formation of the trans product is a result of the anti-addition of bromine and the hydroxyl group across the double bond, which proceeds through a bromonium ion intermediate. youtube.com The reaction of thymidine with bromine characteristically produces a 2:1 ratio of the (5R, 6R) to (5S, 6S) isomers. The stereospecificity at C5 is particularly important as the subsequent conversion to thymidine glycol involves an SN2 attack of the C6-OH on the C5-Br, leading to an inversion of configuration at the C5 position.

Diastereomeric Separation Techniques

The separation of the (5R, 6R) and (5S, 6S) trans this compound diastereomers is readily achievable using high-performance liquid chromatography (HPLC). nih.gov Since diastereomers possess different physical properties, they can be resolved using standard chromatographic techniques without the need for a chiral stationary phase. stackexchange.com

Table 1: HPLC Separation of this compound Diastereomers

| Diastereomer | Retention Time (min) |

| (5S, 6S) trans | 7.75 |

| (5R, 6R) trans | 11.62 |

Data sourced from a study on the synthesis and purification of thymidine glycol diastereomers.

Synthesis from Modified Precursors (e.g., 5'-O-trityl-2',3'-thymidinene)

An alternative approach to the synthesis of thymidine bromohydrins involves the use of modified thymidine precursors. For instance, thymidine bromohydrins can be synthesized from 5'-O-trityl-2',3'-thymidinene. This method involves the ring-opening of the anhydro- or epoxide ring of the modified nucleoside. The regioselective ring-opening of epoxides to form halohydrins is a known synthetic strategy. organic-chemistry.org While specific details on the synthesis from 5'-O-trityl-2',3'-thymidinene were not found in the provided search results, the general principle of epoxide ring-opening by a bromide source is a plausible synthetic route.

Stereochemical Aspects and Isomerism of Thymidine Bromohydrins

Characterization of trans-5R,6R and trans-5S,6S Isomers

The bromination of thymidine (B127349) results in the formation of two trans diastereomers of thymidine bromohydrin at the C5 position. oup.comnih.gov These isomers, specifically the (5R,6R) and (5S,6S) forms, can be effectively separated and purified using High-Performance Liquid Chromatography (HPLC). oup.comnih.govoup.com The separation is typically monitored by UV absorbance at 226 nm. oup.com

In a characteristic HPLC separation, the (5S,6S) trans-thymidine bromohydrin isomer exhibits a shorter retention time compared to the (5R,6R) trans-thymidine bromohydrin isomer. oup.com For instance, in one documented separation, the retention time for the (5S,6S) isomer was 7.75 minutes, while the (5R,6R) isomer had a retention time of 11.62 minutes. oup.com This difference in retention times allows for their distinct isolation and subsequent characterization.

The reaction of thymidine with hypobromous acid (HOBr) also leads to the formation of trans-thymidine bromohydrins as intermediates, which are stable under mildly acidic conditions. jst.go.jp These intermediates are subsequently converted to thymidine glycol. jst.go.jp

Table 1: HPLC Retention Times of trans-Thymidine Bromohydrin Diastereomers

| Isomer | Retention Time (minutes) |

| (5S,6S) | 7.75 |

| (5R,6R) | 11.62 |

Note: Retention times are based on a specific set of HPLC conditions and may vary. oup.com

Diastereomeric Ratios and Equilibria

The bromination of thymidine does not produce the two trans diastereomers in equal amounts. The characteristic yield shows a 2:1 ratio of the (5R,6R) isomer to the (5S,6S) isomer. oup.com

Thymidine bromohydrins are key intermediates in the formation of thymidine glycols. jst.go.jp In aqueous solution, each trans-thymidine bromohydrin diastereomer can be quantitatively converted to a corresponding pair of thymidine glycol diastereomers. oup.comnih.gov Specifically, the trans-(5R,6R)-thymidine bromohydrin is converted to the cis-(5S,6R) and trans-(5S,6S) thymidine glycols, and the trans-(5S,6S)-thymidine bromohydrin forms the cis-(5R,6S) and trans-(5R,6R) thymidine glycols.

These thymidine glycol diastereomers exist in an equilibrium in aqueous solutions. jst.go.jp For the 5S pair, the equilibrium mixture consists of 80% cis-(5S,6R) and 20% trans-(5S,6S) forms. oup.comnih.govnih.gov For the 5R pair, the equilibrium is composed of 87% cis-(5R,6S) and 13% trans-(5R,6R) forms. oup.comnih.govnih.gov In both cases, the cis form is the predominant isomer at equilibrium in a neutral solution (pH 7.4). jst.go.jp The rate of this cis-trans epimerization is essentially identical for both sets of diastereomers. oup.comnih.govnih.gov

Table 2: Equilibrium Concentrations of Thymidine Glycol Diastereomers from Thymidine Bromohydrins

| This compound Precursor | Thymidine Glycol Isomer | Equilibrium Concentration (%) |

| 5S pair | cis (5S,6R) | 80 |

| trans (5S,6S) | 20 | |

| 5R pair | cis (5R,6S) | 87 |

| trans (5R,6R) | 13 |

Stereochemical Influence on Subsequent Reactions

The stereochemistry of thymidine bromohydrins significantly influences the course of subsequent chemical reactions. For instance, the reaction of thymidine epoxide, derived from (5R,6R)-trans-(+)-5-bromo-6-hydroxy-5,6-dihydrothymidine, with amines and L-amino acid ethyl esters yields a cis adduct. researchgate.net In contrast, the epoxide derived from (5S,6S)-trans-(-)-5-bromo-6-hydroxy-5,6-dihydrothymidine produces both cis and trans adducts under similar reaction conditions. researchgate.net

Furthermore, the stereochemistry at the C5 and C6 positions affects the stability and reactivity of the resulting thymidine glycols. The 5S diastereomeric pair of thymidine glycol is significantly more alkali-labile than the 5R pair. oup.comnih.govnih.gov This increased lability is attributed to the higher concentration of the trans epimer in the 5S pair at equilibrium. oup.comnih.govnih.gov This differential reactivity is maintained even when the thymine (B56734) glycol moiety is part of a DNA polymer, suggesting that these stereochemical differences can impact the biological properties of this oxidative DNA damage product. oup.comnih.gov

The reaction of this compound-derived epoxides with phosphate (B84403) can lead to the formation of 5-hydroxy-5,6-dihydrothymidine-6-phosphate, a novel compound, in addition to thymidine glycol. jst.go.jp The stereochemistry of the initial bromohydrin likely dictates the stereochemical outcome of this phosphorylation reaction.

Chemical Reactivity and Transformation Pathways of Thymidine Bromohydrins

Conversion to Thymidine (B127349) Glycol and Epoxide Intermediates

Thymidine bromohydrins are key intermediates formed from the reaction of thymidine with electrophilic bromine species, such as hypobromous acid (HOBr). jst.go.jp While stable under mildly acidic conditions, they undergo transformation in neutral or basic environments, primarily converting into thymidine glycol and a reactive epoxide intermediate. jst.go.jp This conversion is a critical pathway in the context of oxidative DNA damage and repair.

Mechanisms of Epoxide Formation from Bromohydrins

The formation of an epoxide from a bromohydrin is a well-established intramolecular substitution reaction. The process is generally base-catalyzed, where the hydroxyl group of the bromohydrin is deprotonated to form an alkoxide. jst.go.jporgosolver.com This is followed by an internal nucleophilic attack of the alkoxide on the adjacent carbon atom bearing the bromine atom. orgosolver.comyoutube.com This intramolecular SN2 reaction results in the displacement of the bromide ion and the formation of a three-membered epoxide ring. orgosolver.com

For this reaction to occur efficiently, the hydroxyl group and the bromine atom must be in an anti-periplanar conformation, allowing for backside attack. orgosolver.com The initial reaction of bromine with thymidine produces trans-bromohydrins, which possess the necessary stereochemistry for this transformation. oup.com Studies have shown that thymidine epoxide can be prepared in situ from thymidine bromohydrin through treatment with a base like triethylamine (B128534) in a solvent such as tetrahydrofuran (B95107) (THF). clockss.org This epoxide is a crucial, reactive intermediate that can undergo further reactions. jst.go.jp

Hydrolytic Pathways to Thymidine Glycol

This compound can be converted to thymidine glycol through two primary hydrolytic pathways.

Direct Hydrolysis: Research has demonstrated that refluxing this compound in a simple aqueous solution leads to its quantitative conversion into the corresponding diastereomeric pair of thymidine glycol. oup.comnih.govnih.gov This method allows for the synthesis and isolation of specific thymidine glycol diastereomers for further study. nih.gov

Via Epoxide Intermediate: An alternative pathway proceeds through the thymidine epoxide intermediate. jst.go.jp Once formed, the strained epoxide ring is susceptible to nucleophilic attack by water. This acid- or base-catalyzed ring-opening reaction yields thymidine glycol. jst.go.jp

In aqueous solutions, thymidine glycol exists as four stereoisomers which can interconvert. jst.go.jp At equilibrium in a neutral solution (pH 7.4), the cis forms are predominant over the trans forms. jst.go.jpnih.gov

Influence of pH and Solvent on Conversion

The stability and reaction pathways of this compound are significantly influenced by the pH and the solvent system.

pH: Thymidine bromohydrins exhibit stability in mildly acidic conditions. jst.go.jp However, as the pH increases towards neutral and alkaline, the rate of conversion to thymidine glycol and the epoxide intermediate increases. jst.go.jp Basic conditions actively promote the deprotonation of the hydroxyl group, which is the initial step in epoxide formation. jst.go.jporgosolver.com The diastereomeric pairs of the resulting thymidine glycol also show differential stability in alkaline conditions, with the 5S pair being more alkali-labile than the 5R pair. oup.comnih.gov

Solvent: The choice of solvent plays a critical role in the reaction outcome. A simple aqueous reflux is sufficient to drive the complete hydrolytic conversion of this compound to thymidine glycol. nih.govnih.gov In contrast, the formation and subsequent reaction of the epoxide intermediate are often performed in aprotic organic solvents like tetrahydrofuran (THF) to prevent premature hydrolysis by water and to facilitate reactions with other nucleophiles. clockss.org

The table below summarizes the equilibrium concentrations of thymidine glycol diastereomers formed from the conversion of this compound in an aqueous solution.

| Diastereomeric Pair | cis Form Concentration at Equilibrium | trans Form Concentration at Equilibrium |

| 5S Pair (cis-5S,6R and trans-5S,6S) | 80% nih.gov | 20% nih.gov |

| 5R Pair (cis-5R,6S and trans-5R,6R) | 87% nih.gov | 13% nih.gov |

Nucleophilic Displacement Reactions

The electrophilic nature of the carbon atoms in the this compound and its epoxide intermediate makes them targets for a variety of nucleophiles. These reactions are of significant interest as they model potential cross-linking events between damaged DNA and other biological molecules like proteins.

Reactions with Amines and Amino Acid Derivatives

The thymidine epoxide intermediate, generated in situ from this compound, readily reacts with nucleophilic amines and amino acid derivatives. clockss.org These reactions typically involve the nucleophilic attack of the amine on one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a stable carbon-nitrogen bond.

The stereochemistry of the starting bromohydrin influences the stereochemical outcome of the product.

The epoxide derived from (5R,6R)-trans-thymidine bromohydrin yields exclusively cis adducts upon reaction with various amines and L-amino acid ethyl esters.

Conversely, the epoxide from (5S,6S)-trans-thymidine bromohydrin produces a mixture of both cis and trans adducts.

These findings are critical for understanding how DNA lesions might react with nuclear proteins, potentially forming DNA-protein cross-links. The table below presents the yields for the reaction between thymidine epoxides (derived from the corresponding bromohydrins) and various nucleophiles.

| Nucleophile | Product from (5R,6R)-Epoxide | Yield | Product(s) from (5S,6S)-Epoxide | Yield(s) |

| Ethylamine | (5S,6S)-Adduct | 70% | (5R,6R)-Adduct | 70% |

| Benzylamine | (5S,6S)-Adduct | 85% | (5R,6R)-Adduct | 84% |

| L-Alanine ethyl ester | (5S,6S)-Adduct | 80% | (5R,6R)-Adduct & (5R,6S)-Adduct | 40% & 45% |

| L-Leucine ethyl ester | (5S,6S)-Adduct | 85% | (5R,6R)-Adduct & (5R,6S)-Adduct | 40% & 42% |

| L-Phenylalanine ethyl ester | (5S,6S)-Adduct | 82% | (5R,6R)-Adduct & (5R,6S)-Adduct | 42% & 43% |

| Data sourced from Harayama et al. (1993). |

Reactions with Thiol-Containing Nucleophiles

Thiol-containing molecules, such as the amino acid cysteine or the antioxidant glutathione, are potent nucleophiles present in the cellular environment. masterorganicchemistry.com Thiolates (the conjugate bases of thiols) readily participate in SN2 reactions, attacking electrophilic carbon centers. masterorganicchemistry.comnih.gov

The reaction can proceed via two main pathways:

Direct SN2 Displacement: The thiolate can directly attack the carbon bearing the bromine on the this compound, displacing the bromide ion.

Epoxide Ring Opening: The thiolate can attack the epoxide intermediate, leading to the formation of a thioether linkage. This reaction is analogous to the ring-opening with amine nucleophiles. youtube.com

Studies on model compounds show that biological thiols can activate α-halo carbonyl structures, leading to the formation of reactive intermediates that alkylate DNA. nih.gov While specific studies detailing the reaction of thiol-containing nucleophiles with this compound are limited, the established high nucleophilicity of thiols and the electrophilicity of the bromohydrin and its epoxide derivative strongly suggest that such reactions would occur readily, forming thymidine-thioether adducts. masterorganicchemistry.comnih.gov

Adduct Formation with Phosphate (B84403)

Thymidine bromohydrins can react with phosphate, leading to the formation of stable phosphate adducts. This reaction is significant as it presents an alternative pathway to the more common hydrolysis product, thymidine glycol. The reaction proceeds through an epoxide intermediate. jst.go.jp Under neutral conditions, this compound can convert into a thymidine epoxide. jst.go.jp This epoxide is a key intermediate that can then be attacked by either water or phosphate.

The reaction of the epoxide with water leads to the formation of thymidine glycol (TG), a common oxidative product of thymidine. jst.go.jp However, in the presence of phosphate, the epoxide can react with a phosphate ion to yield 5-hydroxy-5,6-dihydrothymidine-6-phosphate (HTP). jst.go.jpresearchgate.net This phosphate adduct is found to be relatively stable under physiological conditions, with a half-life of 32 hours at pH 7.2 and 37°C before it decomposes to thymidine glycol. researchgate.net The formation of this stable adduct suggests it could play a role in the mutagenic effects observed after the reaction of hypobromous acid with thymine (B56734) residues in DNA. researchgate.net

Table 1: Products from this compound Epoxide Intermediate

| Reactant | Product | Reference |

|---|---|---|

| Water | Thymidine Glycol (TG) | jst.go.jp |

Photochemical Transformations of Thymidine Bromohydrins

Exposure of thymidine bromohydrins to UVC light induces photochemical transformations, leading to the formation of a highly reactive intermediate. nih.gov The subsequent products are determined by the solvent in which the reaction occurs. When the photolysis is conducted in an aqueous solution, the reactive intermediate is converted into 5-(hydroxymethyl)-2'-deoxyuridine. nih.gov If the reaction is performed in an alcohol-based solvent, 5-alkoxymethyl derivatives are formed instead. nih.gov

Formation of Methide Derivatives

The primary reactive intermediate formed during the UVC photolysis of thymidine bromohydrins is proposed to be a methide derivative of the thymine ring. nih.gov This highly reactive species is the precursor to the various products observed in different solvents. The formation of this methide derivative represents a key step in the photochemical transformation pathway of thymidine bromohydrins. nih.gov

Generation of 5-Alkoxymethyl Derivatives

When the photolysis of the this compound intermediate occurs in the presence of alcohols, it leads to the production of 5-alkoxymethyl derivatives. nih.gov The specific derivative formed corresponds to the alcohol used as the solvent. For instance, conducting the photolysis in methanol (B129727), ethanol, or propanol (B110389) results in the formation of 5-(methoxymethyl), 5-(ethoxymethyl), or 5-(propoxymethyl) derivatives, respectively. nih.gov

Table 2: Products of this compound Photolysis in Various Solvents

| Solvent | Product | Reference |

|---|---|---|

| Water | 5-(hydroxymethyl)-2'-deoxyuridine | nih.gov |

| Methanol | 5-(methoxymethyl) derivative | nih.gov |

| Ethanol | 5-(ethoxymethyl) derivative | nih.gov |

Formation of Anhydro Nucleosides from Bromohydrin Precursors

Bromohydrin precursors, specifically trans-bromohydrin acetates of nucleosides, can be converted into anhydro nucleosides, also known as epoxide derivatives. This transformation is typically achieved by treatment with a base. For example, treating mixtures of trans 2′,3′-bromohydrin acetates with a resin like Dowex 1 x 2 (OH-) in methanol yields 2′,3′-anhydro (ribo epoxide) compounds. fiu.educdnsciencepub.com This reaction represents an intramolecular SN2 reaction where the hydroxyl group attacks the carbon bearing the bromine atom, leading to the formation of a cyclic ether (epoxide) ring. This method has been applied to various purine (B94841) and pyrimidine (B1678525) ribonucleosides. fiu.educdnsciencepub.com

Radical Mechanisms in Transformation Processes

Radical mechanisms play a crucial role in certain transformation pathways of thymidine bromohydrins. Notably, damaged thymidine nucleosides, in the form of bromohydrins, can be repaired and regenerated back to thymidines through a radical-mediated process. nih.gov This repair can be initiated by exposure to sunlight or heat. nih.gov

The proposed mechanism involves a one-electron transfer to the bromohydrin, forming a bromohydrin radical anion. clockss.org This is followed by the scission of the carbon-bromine bond. clockss.org Research has shown that bromohydrins with a phosphate linkage, such as those with 3',5'-diphosphate linkages found in nucleic acids, undergo this repair process efficiently, suggesting a functional role for the phosphate group in facilitating the radical mechanism. clockss.org The reaction can be accelerated by the presence of a radical initiator like azobisisobutyronitrile (AIBN). clockss.org These radical reactions are essential not only for the repair of damaged nucleosides but also for synthetic transformations like dehalogenation and deoxygenation. libretexts.org

Mechanistic Investigations and Reaction Dynamics of Thymidine Bromohydrin

The study of thymidine (B127349) bromohydrin provides critical insights into the mechanisms of DNA damage and repair. Understanding its reaction dynamics, intermediates, and stability is fundamental to comprehending its biological implications.

Thymidine Bromohydrins As Model Compounds in Oxidative Dna Damage Research

Simulation of Pyrimidine (B1678525) Base Oxidation

Thymidine (B127349) bromohydrin is an effective tool for simulating the oxidative damage of pyrimidine bases in DNA. The oxidation of the thymine (B56734) base, particularly at its C5-C6 double bond, is a common form of DNA damage caused by reactive oxygen species (ROS).

Research has shown that the oxidation of thymine can be catalyzed by enzymes like chloroperoxidase in the presence of potassium bromide and hydrogen peroxide, directly yielding thymine bromohydrin. clockss.org This enzymatic reaction provides a strong indication that thymidine in living cells can be oxidized to thymidine bromohydrin by haloperoxidases. clockss.org The bromohydrin is a stable product that represents an intermediate stage of oxidation. clockss.org

Furthermore, this compound serves as a key synthetic precursor for producing thymidine glycol, a major product of oxidative DNA damage from ionizing radiation. oup.comresearchgate.net The process involves the bromination of thymidine to create the two trans diastereomers of this compound, which can be easily separated. oup.comresearchgate.net These stable bromohydrin intermediates are then quantitatively converted into the corresponding thymidine glycol diastereomers. oup.com This synthetic pathway allows researchers to generate specific, pure oxidative lesions for detailed study, effectively simulating one of the most significant outcomes of pyrimidine base oxidation. oup.comacs.org

Studies on DNA Adduct Formation Pathways

This compound and its derivatives are instrumental in studying the pathways of DNA adduct formation, particularly the cross-linking of DNA with proteins. The epoxide form of thymidine, which can be generated from this compound, is reactive toward nucleophiles. clockss.org This reactivity is used as a model for understanding how oxidative damage can lead to the formation of covalent bonds between nucleic acids and proteins. clockss.org

Studies have investigated the reactions of thymidine epoxide derivatives with various amines and L-amino acid derivatives. clockss.org These experiments simulate the cross-coupling of pyrimidine bases with amino acids, mediated by the reactive epoxide intermediate. clockss.org For instance, the reaction of 1,3-dimethylthymine (B183395) epoxide, a model for the thymidine lesion, with different amines results in the formation of both cis and trans adducts. clockss.org

Additionally, research on other bromo-compounds like 2-bromoacrolein (B81055) shows that unstable adducts formed with thymidine can react with nucleophilic groups, such as the thiol group in cysteine, to form protein-DNA cross-links. nih.gov While a different molecule, this research supports the principle that bromo-adducts on DNA are potent precursors to cross-linked lesions. The study of this compound provides a more direct model for damage originating from the thymine base itself.

Investigation of Nucleoside Repair Mechanisms

A remarkable finding in the study of thymidine bromohydrins is their capacity for non-enzymatic repair. Research has demonstrated that these damaged nucleosides can revert to the original thymidine structure upon exposure to sunlight or heat, without the need for cellular enzymes. nih.govnih.gov This repair process is proposed to occur via a radical mechanism. nih.gov

Experiments have shown that while the repair reaction proceeds effectively with sunlight or heat, it does not occur in the dark at room temperature. clockss.org Although early investigations explored the use of nucleophiles like thiophenol or L-ascorbic acid to repair the lesion, the results were difficult to reproduce, leading to the discovery that the repair could proceed without any added reagents. clockss.org

| Condition | Reagent | Outcome | Reference |

|---|---|---|---|

| Sunlight | None | Repair to Thymidine | clockss.org |

| Heat | None | Repair to Thymidine | clockss.org |

| Dark (Room Temp) | None | No Reaction | clockss.org |

| Various | Nucleophiles (e.g., thiophenol) | Repair observed, but with poor reproducibility | clockss.org |

This compound is the precursor used to synthesize thymidine glycol (Tg), a stable oxidative lesion used to probe the activity of DNA repair systems like the mismatch repair (MMR) system. researchgate.net The MMR system is crucial for correcting replication errors. uni-giessen.de Studies using plasmids containing site-specific Tg lesions have been conducted to determine if this type of oxidative damage is recognized and processed by the E. coli MMR proteins MutS, MutL, and MutH. researchgate.net

The results indicate that the MMR system does not efficiently repair DNA containing thymidine glycol. researchgate.netresearchgate.net The MutS protein, which is responsible for initial lesion recognition, shows a low binding affinity for DNA containing G/Tg or A/Tg pairs. uni-giessen.deresearchgate.net This affinity is comparable to its affinity for undamaged DNA and significantly lower than for a canonical G/T mismatch. researchgate.net Furthermore, the binding of MutS to the Tg-containing DNA does not induce the characteristic kink in the DNA structure that is required to initiate the repair cascade. researchgate.net These findings suggest that thymidine glycol, a common oxidative lesion derived from this compound, can evade the MMR system, highlighting a potential gap in this specific repair pathway. uni-giessen.deresearchgate.net

Impact on DNA Molecular Structure and Dynamics (through derived lesions)

The conversion of this compound to its more stable derivative, thymidine glycol (Tg), allows for detailed studies on how oxidative lesions affect DNA structure and dynamics. The introduction of a single Tg residue into a DNA duplex has a significant and localized destabilizing effect. researchgate.netresearchgate.net

The primary reason for this destabilization is the loss of aromaticity in the pyrimidine ring and the saturation of the C5-C6 bond, which disrupts the planar stacking interactions that are fundamental to the stability of the double helix. researchgate.net Nuclear Magnetic Resonance (NMR) studies have provided direct evidence for the structural distortion, showing that the thymine glycol base itself, as well as the opposing base on the complementary strand, are often flipped out of the helix (extrahelical). researchgate.net This major structural perturbation explains the biological consequences of the lesion, such as its ability to block the action of DNA polymerases. oup.comnih.gov

| Property | Effect of Thymidine Glycol | Reference |

|---|---|---|

| Thermal Stability (Melting Temp.) | Significantly lowered | researchgate.net |

| Base Stacking | Disrupted at the lesion site | researchgate.net |

| Helix Conformation | Localized structural change; lesion and opposing base can become extrahelical | researchgate.netnih.gov |

| Enzymatic Processing | Strong block to high-fidelity DNA polymerases | nih.gov |

Advanced Analytical and Spectroscopic Characterization

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation and quantification of nucleoside derivatives like thymidine (B127349) bromohydrin. nih.gov The conversion of thymidine to thymidine bromohydrin results in the formation of diastereomers, which, due to their distinct three-dimensional structures, exhibit different physicochemical properties. These differences allow for their separation using HPLC. nih.govstackexchange.com

Typically, reversed-phase HPLC (RP-HPLC) is employed, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net The diastereomers of this compound will interact differently with the stationary phase, leading to different retention times and enabling their separation. sigmaaldrich.comnih.gov The separability is highly dependent on the specific conditions, including the column type, mobile phase composition, and temperature. researchgate.net For quantification, a UV detector is commonly used, as the pyrimidine (B1678525) ring, even when saturated, allows for detection that can be correlated to concentration. nih.gov The development of a robust HPLC method is crucial for monitoring the reaction progress and for isolating pure diastereomers for further characterization. researchgate.net

Table 1: Representative HPLC Parameters for Nucleoside Analysis

| Parameter | Typical Value/Condition | Purpose |

| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) | Separation based on polarity. |

| Mobile Phase | Gradient of water/acetonitrile (B52724) or methanol (B129727) with acid modifier (e.g., formic acid) | Elution of compounds from the column. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls retention time and separation efficiency. |

| Detection | UV Absorbance (e.g., at 220 nm) | Quantification of the analyte. |

| Internal Standard | Isotopically labelled thymidine or similar compounds | Improves accuracy of quantification. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including this compound. nih.govnih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

The transformation of thymidine to this compound involves the saturation of the C5-C6 double bond of the thymine (B56734) ring. This chemical change leads to predictable and observable shifts in the NMR spectra. In the ¹H NMR spectrum, the signal corresponding to the vinylic proton at C6 of thymidine (around 7.5 ppm) disappears. New signals appear in the aliphatic region, corresponding to the protons now attached to the sp³-hybridized C5 and C6 carbons. In the ¹³C NMR spectrum, the signals for the sp² carbons C5 and C6 in thymidine (around 114 ppm and 140 ppm, respectively) are replaced by new signals at significantly higher field (lower ppm values), which is characteristic of saturated carbons bearing electronegative substituents like bromine and hydroxyl groups. nih.govbmrb.io

Table 2: Comparison of Experimental ¹³C NMR Chemical Shifts for Thymidine and Predicted Shifts for this compound

| Carbon Atom | Thymidine (Experimental, in D₂O, pH 7.4) δ [ppm] bmrb.io | This compound (Predicted) δ [ppm] | Rationale for Predicted Shift |

| C2 | 154.4 | ~152-155 | Minor change expected. |

| C4 | 169.2 | ~168-170 | Minor change expected. |

| C5 | 114.1 | ~70-85 | Significant upfield shift due to loss of C=C double bond and addition of -OH group. |

| C6 | 140.2 | ~60-75 | Significant upfield shift due to loss of C=C double bond and addition of -Br atom. |

| C1' | 89.2 | ~88-91 | Minor change expected. |

| C5-CH₃ | 14.2 | ~18-25 | Upfield shift due to loss of adjacent double bond. |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to gain structural information through fragmentation analysis. nist.gov For this compound, techniques like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer such as a Quadrupole Time-of-Flight (QTOF) would be ideal.

The analysis would confirm the successful bromohydroxylation of thymidine by identifying the molecular ion peak corresponding to the exact mass of this compound (C₁₀H₁₅BrN₂O₆). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two major peaks of nearly equal intensity separated by 2 Da ([M+H]⁺ and [M+H+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Tandem mass spectrometry (MS/MS) experiments would reveal the fragmentation pattern. nih.gov Key fragmentation pathways for thymidine nucleosides involve the cleavage of the N-glycosidic bond, separating the sugar moiety from the base. nih.gov For this compound, characteristic fragment ions would be expected from the loss of the deoxyribose sugar, as well as neutral losses of water (H₂O) and hydrogen bromide (HBr) from the modified pyrimidine ring.

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value/Observation | Significance |

| Molecular Formula | C₁₀H₁₅BrN₂O₆ | - |

| Monoisotopic Mass | 338.0117 Da | Confirms elemental composition. |

| [M+H]⁺ Ion | m/z 339.0195 (for ⁷⁹Br) | Provides molecular weight. |

| [M+H+2]⁺ Ion | m/z 341.0175 (for ⁸¹Br) | Confirms the presence of one bromine atom. |

| Key Fragment Ion | m/z 223/225 | Corresponds to the bromohydrin-modified thymine base after glycosidic bond cleavage. |

| Key Fragment Ion | m/z 117 | Corresponds to the deoxyribose sugar moiety. |

Ultraviolet (UV) Spectroscopy for Detection and Monitoring

Ultraviolet (UV) spectroscopy is a straightforward and effective method for detecting and monitoring reactions involving chromophoric molecules. thermofisher.comnih.gov Thymidine possesses a strong UV chromophore in its pyrimidine ring due to the conjugated C5=C6 double bond, exhibiting a characteristic absorption maximum (λ_max) at approximately 266-267 nm under neutral pH conditions. mdpi.comresearchgate.net

The conversion of thymidine to this compound involves the saturation of this C5=C6 double bond. This disrupts the conjugation within the pyrimidine ring, leading to a significant change in the UV spectrum. The strong absorbance at 267 nm is expected to disappear or decrease substantially upon formation of the bromohydrin. This spectral change provides a simple and continuous method for monitoring the progress of the bromohydroxylation reaction. mdpi.comdoi.org By observing the decrease in absorbance at 267 nm, one can track the consumption of the starting material, thymidine.

X-ray Crystallography for Absolute Stereochemistry Determination

While NMR and MS can confirm the chemical structure of this compound, they cannot definitively establish the absolute stereochemistry of the newly created chiral centers at C5 and C6 without complex experiments and reference compounds. nih.gov X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a molecule, including the absolute stereochemistry. duke.edu

To perform this analysis, a single, high-quality crystal of one of the purified diastereomers of this compound must be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed. The analysis provides a detailed electron density map, from which the precise position of every atom in the crystal lattice can be determined. This allows for the unequivocal assignment of the relative configuration (i.e., whether the bromine and hydroxyl groups are on the same side, syn, or opposite sides, anti, of the pyrimidine ring) and, through anomalous dispersion methods, the absolute configuration (R or S) at each chiral center. nih.gov This technique provides the ultimate proof of the compound's stereochemical identity.

Derivatization and Functionalization for Research Applications

Synthesis of Modified Nucleoside Analogues

The chemical modification of nucleosides is a cornerstone of therapeutic drug development and molecular biology research. mdpi.com Thymidine (B127349) bromohydrin is a key precursor for synthesizing specific nucleoside analogues, most notably thymidine glycol, a major product of oxidative DNA damage. researchgate.net

The synthesis process begins with the bromination of thymidine, which results in the formation of 5-bromo-6-hydroxy-5,6-dihydrothymidine (B14656928), commonly known as thymidine bromohydrin. This reaction produces two C(5) diastereomers, which can be separated effectively using High-Performance Liquid Chromatography (HPLC). researchgate.net This separation is a crucial step as it allows for the preparation of stereochemically pure starting materials for subsequent reactions.

Once separated, each diastereomer of this compound can be quantitatively converted into the corresponding diastereomeric pair of thymidine glycol. This conversion is typically achieved by refluxing the this compound in an aqueous solution. researchgate.net The process provides a reliable method for producing thymidine glycol, which can then be used in further studies. This method is advantageous because it allows for the preparation of damaged DNA with specific sequences and lengths, which is essential for detailed biochemical analysis. researchgate.net

The ability to synthesize these analogues is vital for creating tools to probe biological systems. For instance, modified nucleosides are used to elucidate how enzymes recognize their substrates and to study the effects of DNA damage on cellular processes. mdpi.comresearchgate.net

Table 1: Synthesis of Thymidine Glycol from this compound

| Step | Description | Key Reagents/Conditions | Outcome | Reference |

|---|---|---|---|---|

| 1 | Bromination of Thymidine | Bromine | Formation of two trans C(5) diastereomers of this compound. | researchgate.net |

| 2 | Separation of Diastereomers | High-Performance Liquid Chromatography (HPLC) | Isolation of individual this compound diastereomers. | researchgate.net |

Preparation of Site-Specific Lesions for DNA Studies

A significant application of this compound derivatization is the preparation of oligonucleotides containing site-specific lesions. This technique is invaluable for studying the consequences of DNA damage and the mechanisms of DNA repair. nih.gov Thymidine glycol, synthesized from this compound, is one of the most studied oxidative DNA lesions. researchgate.netresearchgate.net

To study the effects of this specific type of damage, researchers incorporate thymidine glycol into synthetic DNA strands at precise locations. researchgate.net This is achieved by first synthesizing the modified nucleoside phosphoramidite (B1245037) of thymidine glycol. This phosphoramidite building block can then be used in standard automated DNA synthesizers to create oligonucleotides of any desired sequence containing the lesion. researchgate.net

These site-specifically modified DNA duplexes serve as substrates for a variety of biochemical and structural studies. Research has shown that the presence of a single thymidine glycol residue significantly destabilizes the DNA double helix. researchgate.netresearchgate.net The extent of this destabilization and the localized structural changes in the duplex can depend on the base pairs flanking the lesion. researchgate.net

Furthermore, these synthetic DNA lesions are used to investigate the interactions between damaged DNA and various enzymes, such as DNA polymerases and DNA repair enzymes. researchgate.net Studies have demonstrated that thymidine glycol can act as a block to DNA replication, arresting the synthesis activity of DNA polymerase I (Klenow fragment) and T4 DNA polymerase. researchgate.net In other cases, the lesion can alter the recognition and activity of enzymes like restriction endonucleases and DNA methyltransferases. For example, the introduction of thymidine glycol into the recognition site of the restriction endonuclease SsoII was found to increase the initial rate of DNA hydrolysis compared to the unmodified sequence. researchgate.net

Table 2: Research Applications of Site-Specific Lesions Derived from this compound

| Research Area | Lesion | Key Finding | Implication | Reference |

|---|---|---|---|---|

| DNA Stability | Thymidine Glycol | Introduction of a single lesion significantly destabilizes the DNA duplex. | Oxidative damage compromises the structural integrity of DNA. | researchgate.net |

| DNA Replication | Thymidine Glycol | The lesion quantitatively arrests DNA synthesis by DNA polymerase I and T4 DNA polymerase. | Thymidine glycol is a potent block to DNA replication, highlighting its cytotoxic potential. | researchgate.net |

| DNA-Enzyme Interaction | Thymidine Glycol | Alters the activity of restriction endonuclease SsoII, increasing the initial rate of hydrolysis. | The lesion can modulate the function of DNA-binding proteins. | researchgate.net |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Studies of Reaction Energetics and Transition States

Quantum chemical calculations are a powerful tool for investigating the mechanisms and energetics of chemical reactions at the molecular level. wikipedia.org These methods can be used to model reaction pathways, identify transition states, and calculate activation energies, providing a detailed picture of how reactions occur. rsc.orgschrodinger.com

In the context of thymidine (B127349) bromohydrin, quantum chemical studies can elucidate the formation of this lesion from thymidine and its subsequent repair or further reaction. For instance, density functional theory (DFT) has been employed to study the transition state of enzymatic reactions involving thymidine derivatives. nih.gov Such studies can reveal the geometry of the transition state, including bond lengths and angles, and the role of active site residues in catalysis. nih.gov

One area of focus is the mechanism of DNA repair. For example, computational studies have been used to investigate the self-repair of thymine (B56734) dimers, a related form of DNA damage, through a process involving electron uptake and bond cleavage. uzh.ch Metadynamics simulations, a type of quantum chemical calculation, have been used to determine the activation energy for the breaking of specific bonds within the damaged DNA. uzh.ch

The development of new computational techniques, such as those combining neural network potentials with umbrella sampling, offers more efficient ways to model transition states. researchgate.net These methods can be applied to study the reactions of thymidine bromohydrin and its derivatives, providing valuable information for understanding DNA damage and repair processes.

Table 1: Representative Applications of Quantum Chemistry in Studying Thymidine Derivatives

| Computational Method | System Studied | Key Findings |

| Density Functional Theory (DFT) | Enzymatic arsenolysis of thymidine | Characterized the transition state, revealing a concerted mechanism and the role of an active site histidine. nih.gov |

| Metadynamics Simulations | Self-repair of thymine dimer in DNA | Determined an activation energy of 6 kcal/mol for the cleavage of the C6-C6' bond. uzh.ch |

| Ab initio Calculations (G3MP2) | Bromination of uracil (B121893) derivatives | Investigated the effect of different solvents on reaction barriers and energies. acs.org |

Molecular Dynamics Simulations of this compound-Derived Lesions in DNA

Molecular dynamics (MD) simulations provide a means to study the structural and dynamic effects of DNA lesions over time. iaea.org By simulating the movement of atoms in a DNA molecule containing a lesion, researchers can observe how the damage alters the DNA's structure, flexibility, and interactions with other molecules. nih.govbiointerfaceresearch.com

MD simulations have been extensively used to study the impact of thymine glycol, a related oxidative DNA lesion, on DNA structure. acs.orgnih.gov These studies have shown that the presence of the lesion can destabilize the DNA double helix and cause localized structural alterations. researchgate.net The extent of these changes can depend on the specific stereoisomer of the lesion and its surrounding DNA sequence. acs.org

For example, extended MD simulations of DNA duplexes containing different epimers of thymine glycol have revealed distinct structural and energetic differences. acs.org In some cases, the lesion can remain within the DNA helix and form a standard base pair, while in others, it can lead to the disruption of hydrogen bonds and the involvement of water molecules in stabilizing the damaged structure. acs.org

These simulations are crucial for understanding how DNA repair enzymes recognize and bind to damaged sites. The structural changes induced by the lesion, such as altered base pairing and localized helix distortions, can serve as recognition signals for the cellular repair machinery. nih.gov

Table 2: Key Findings from Molecular Dynamics Simulations of Damaged DNA

| DNA Lesion | Simulation Focus | Observed Effects |

| Thymine Glycol (Tg) | Influence of cis- and trans-epimers on DNA stability | The cis-epimer remained intrahelical, while the trans-epimer could disrupt Watson-Crick base pairing. acs.org |

| Thymine Glycol (Tg) | Structural changes and hydration at the lesion site | The lesion causes significant structural changes that can be important for enzyme recognition. nih.gov |

| Thymine Glycol (Tg) | Effect on DNA duplex stability and structure | The lesion destabilizes the double helix and causes localized alterations dependent on flanking base pairs. researchgate.net |

Conformational Analysis of Bromohydrin Isomers and Derivatives

The biological activity of molecules is often closely linked to their three-dimensional structure, or conformation. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. wikipedia.org

In the case of this compound, different isomers and conformers can exist due to the presence of chiral centers and the flexibility of the sugar-phosphate backbone and the dihydropyrimidine (B8664642) ring. Computational methods, in conjunction with experimental techniques like NMR spectroscopy, are used to determine the preferred conformations of these molecules.

The conformation of the sugar ring (e.g., 2'-endo) and the orientation of the substituents on the dihydropyrimidine ring are critical for how the lesion is recognized by DNA repair enzymes. For example, computational modeling of the transition state for the enzymatic cleavage of thymidine predicted a 2'-endo geometry for the deoxyribose ring. nih.gov

The study of different isomers is also important. For instance, the two trans diastereomers of 5-bromo-6-hydroxy-5,6-dihydrothymidine (B14656928) (this compound) can be separated and their conversion to the corresponding thymidine glycol diastereomers can be studied. acs.org

The conformational preferences of a molecule can be influenced by its environment, such as the solvent. acs.org Computational studies can explore these effects by simulating the molecule in different solvents, providing insights into its behavior in a biological context. nih.gov

Q & A

Q. What are the key experimental considerations for synthesizing thymidine bromohydrin via bromohydrin formation?

Bromohydrin synthesis typically involves bromine (Br₂) or N-bromosuccinimide (NBS) in a solvent system containing water. Using aqueous dimethyl sulfoxide (DMSO) enhances alkene solubility and reaction control, while NBS provides a safer and more controlled release of Br₂ compared to direct bromine use . Anti-addition stereochemistry (Br and OH on opposite carbons) is achieved by ensuring nucleophilic attack on the bromonium ion intermediate follows SN2 mechanisms, which can be monitored via solvent polarity and temperature adjustments .

Q. How is the absolute configuration of this compound determined experimentally?

The absolute configuration is inferred by converting the bromohydrin to an epoxide using a mild base (e.g., K₂CO₃) and comparing the optical rotation of the resulting epoxide with literature values of known configurations. This method relies on stereochemical retention during epoxidation .

Q. What analytical techniques confirm bromohydrin identity and purity post-synthesis?

Structural confirmation requires ¹H/¹³C NMR to identify Br and OH positions, while HPLC assesses purity. Enantiomeric excess is determined via polarimetry or chiral chromatography. Mass spectrometry validates molecular weight, and X-ray crystallography resolves ambiguous stereochemistry .

Advanced Research Questions

Q. How can researchers resolve discrepancies between synthetic and natural bromohydrin spectral data?

Discrepancies in NMR or mass spectra may arise from incorrect stereochemical assignments or diastereomer formation. Strategies include re-evaluating synthetic intermediates via X-ray crystallography, circular dichroism (CD), or enzymatic resolution. For example, mismatches in Prevezol C synthesis prompted structural revision and alternative diastereoselective pathways .

Q. What methodologies optimize bromohydrin yield while minimizing dibromide byproducts in flow reactors?

In electrochemical flow systems, increasing water concentration to 20% (in acetonitrile) suppresses dibromide formation by favoring nucleophilic water attack over bromide. Optimizing hydrobromic acid concentration (180 mM) and flow rate (0.2 mL/min) enhances bromohydrin yield to 85% .

Q. How does solvent choice influence bromohydrin product distribution in competitive reaction environments?

Solvents with nucleophilic properties (e.g., ethanol) compete with water to open bromonium ions, producing ethylated derivatives. Systematic solvent screening and kinetic profiling (e.g., UV-Vis at 275 nm) identify conditions favoring specific nucleophiles, enabling tailored product distributions .

Q. What strategies achieve enantioselective bromohydrin synthesis for natural product applications?

Multienzymatic cascades or chiral catalysts enable stereocontrol. For example, geminal dibromide reductions followed by regioselective tosylation and ring-closure yield enantiopure tetrahydrofuran precursors. Enzymatic resolution of intermediates can further enhance enantiomeric excess .

Q. How can kinetic studies differentiate bromohydrin intermediates in catalytic cascade reactions?

Temporal concentration profiles using in situ UV-Vis spectroscopy (e.g., monitoring bromohydrin at 275 nm) reveal intermediates. For instance, SiO₂-catalyzed reactions show bromohydrin peaks at 10 minutes before conversion to aminoalcohols, confirming its transient role .

Data Contradiction & Validation

Q. How should contradictory NMR results in bromohydrin characterization be addressed?

Contradictions may stem from electron-withdrawing substituents altering chemical shifts. Validate results by varying experimental conditions (e.g., DMSO age, base treatment) and cross-referencing with computational models (DFT) to predict shifts. Redundant synthetic routes (e.g., alternative brominating agents) can isolate artifacts .

Q. What protocols ensure reproducibility in large-scale bromohydrin synthesis?

Document reaction parameters (solvent purity, catalyst loading, temperature gradients) and validate scalability via kinetic studies. For example, 95% enantiomeric excess was maintained at 1.13 g scale by controlling Br₂ release rates and intermediate purification .

Tables for Key Data

| Parameter | Optimal Value | Impact on Reaction | Reference |

|---|---|---|---|

| Water concentration | 20% (in acetonitrile) | Maximizes bromohydrin yield (79%) | |

| HBr concentration | 180 mM | Balances reactivity and selectivity | |

| Reaction scale | 1.13 g | Maintains 95% ee | |

| Solvent system | Aqueous DMSO | Enhances alkene solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.